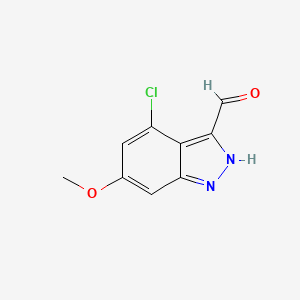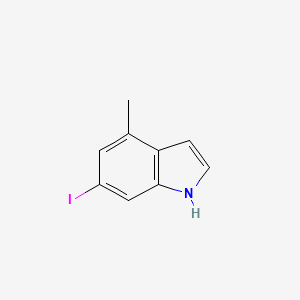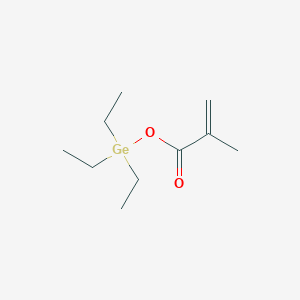
Methacryloxytriethylgermane
Overview
Description
Methacryloxytriethylgermane is a chemical compound with the formula C10H20GeO2 . It is an organogermanium compound, which means it contains a germanium atom bonded to carbon atoms.
Molecular Structure Analysis
Methacryloxytriethylgermane has a total of 32 bonds, including 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, and 2 double bonds . It contains a total of 33 atoms, including 20 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Methacryloxytriethylgermane are not available, organogermanium compounds are known to participate in various types of reactions. These include redox reactions, substitution reactions, and coupling reactions .Scientific Research Applications
Synthesis and Biomedical Applications
Gelatin methacryloyl (GelMA) hydrogels, synthesized through a modification process involving methacryloyl groups, exhibit properties conducive for various biomedical applications. These hydrogels emulate essential characteristics of the native extracellular matrix, supporting cell attachment, proliferation, and spreading within GelMA-based scaffolds. Their versatility in processing allows for crosslinking under light irradiation, enabling the creation of hydrogels with customizable mechanical attributes. GelMA can also be engineered into complex structures using techniques such as micromolding, photomasking, bioprinting, self-assembly, and microfluidics. The integration of GelMA with nanoparticles or other polymers forms hybrid hydrogel systems, enhancing their properties for specific biological functions. This adaptability positions GelMA hydrogels as a pivotal material for tissue engineering, including the development of bone, cartilage, cardiac, and vascular tissues, among other applications in cell research, signaling, drug and gene delivery, and biosensing (Yue et al., 2015).
Biocompatible Polymers
The study of 2-methacryloyloxyethyl phosphorylcholine (MPC) has led to the development of biocompatible copolymers beneficial for various biomedical applications. Recent advancements in atom transfer radical polymerization (ATRP) techniques have facilitated the synthesis of well-defined MPC-based block copolymers. These copolymers, incorporating poly(alkylene oxides) or poly(dimethylsiloxane), demonstrate significant potential in medical fields owing to their compatibility and functional versatility. The controlled synthesis process enables the creation of copolymers with precise properties, designed for specific applications, including drug delivery systems and biomaterials (Ma et al., 2003).
Antimicrobial Coatings
Poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA) has emerged as a significant polymer in the development of antimicrobial coatings, aimed at reducing medical device-related bacterial infections. The effectiveness of pDMAEMA against a range of Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent. Its action mechanism, involving the permeabilization of bacterial membranes and the disruption of cytoplasmic membranes, underscores its utility in enhancing the efficacy of existing antibiotics and in the design of new antimicrobial strategies. This research opens new avenues for the use of methacrylate polymers in preventing bacterial infections associated with medical devices (Rawlinson et al., 2010).
Composite Materials for Dentistry
The exploration of methacrylic acid (MAA) for the synthesis of new composite materials incorporating hydroxyapatite (HA) has shown promise for dental applications. The interaction between the carboxylate groups of MAA and Ca(2+) ions from HA creates composites with enhanced properties, suitable for dentistry. These materials, characterized by their compositional and morphological properties, demonstrate potential for use in various dental applications, including fillings and prosthetics. This study highlights the importance of developing composite materials tailored to the specific requirements of dental health and restoration (Cucuruz et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
triethylgermyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20GeO2/c1-6-11(7-2,8-3)13-10(12)9(4)5/h4,6-8H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXJEVFMVWRIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623557 | |
| Record name | Triethyl[(2-methylacryloyl)oxy]germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95347-64-1 | |
| Record name | Triethyl[(2-methylacryloyl)oxy]germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



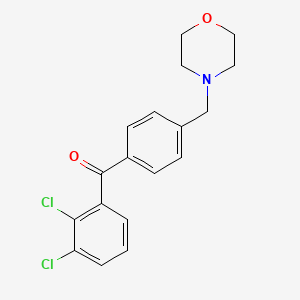

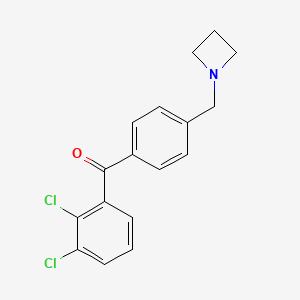
![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
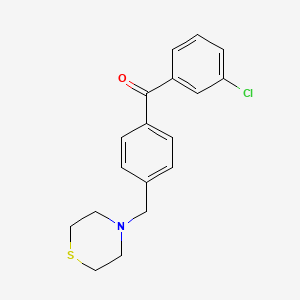
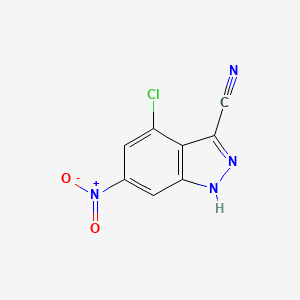

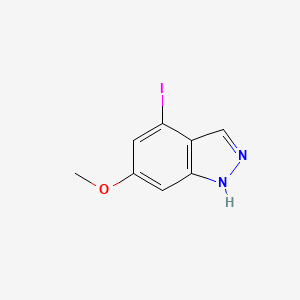

![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)

![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)
